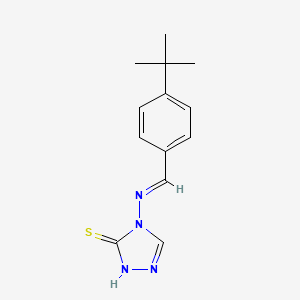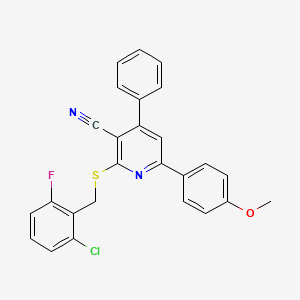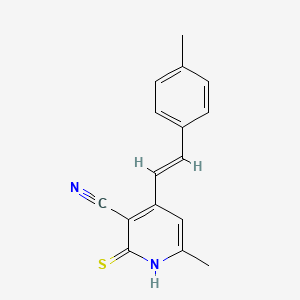
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The 3-methyl group can be introduced via alkylation reactions, while the phenylsulfanyl group can be added through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the formation of the (2Z)-2-ylidene and 3-oxo groups through appropriate condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Primary amines
Substitution Products: Various functionalized benzimidazole derivatives
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It can be used in the design of organic semiconductors and other advanced materials.
Biology and Medicine
Pharmacology: Benzimidazole derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.
Biochemistry: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry
Agriculture: Potential use as a pesticide or fungicide.
Pharmaceuticals: Development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Intercalating into DNA/RNA strands, disrupting replication and transcription processes.
Modulating Receptor Activity: Acting as agonists or antagonists to various receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methylbenzimidazole: A derivative with a methyl group, similar in structure but differing in biological activity.
Phenylsulfanylbenzimidazole: Another derivative with a phenylsulfanyl group, used in various chemical and biological studies.
Uniqueness
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-16-10-6-5-9-15(16)20-18(21)14(11-19)17(22)12-23-13-7-3-2-4-8-13/h2-10,20H,12H2,1H3/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKKORJJYQRNGG-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=C(C#N)C(=O)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2N/C1=C(\C#N)/C(=O)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methylpropyl 7-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7746035.png)
![2-methoxy-5-[(E)-[3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B7746038.png)
![4-bromo-5-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-phenylpyridazin-3-one](/img/structure/B7746044.png)
![5-bromo-4-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7746049.png)
![ethyl 2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7746057.png)


![4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7746085.png)
![6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7746093.png)
![2-[(4-Bromophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B7746097.png)
![2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B7746104.png)

![2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7746127.png)

